N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 2-fluorophenyl group attached to an acetamide moiety via a sulfanyl (–S–) linker. The 1,2,4-triazole core is substituted at the N4 position with a prop-2-en-1-yl (allyl) group and at C5 with a thiophen-2-yl heterocycle. This structural framework is associated with diverse biological activities, including anti-inflammatory and antimicrobial properties, as observed in related analogs . The allyl and thiophene substituents may enhance pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to simpler alkyl or aryl groups .
Properties
CAS No. |
442656-29-3 |
|---|---|
Molecular Formula |
C17H15FN4OS2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15FN4OS2/c1-2-9-22-16(14-8-5-10-24-14)20-21-17(22)25-11-15(23)19-13-7-4-3-6-12(13)18/h2-8,10H,1,9,11H2,(H,19,23) |
InChI Key |
PASYHNNQODECSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
Thiophene-2-carboxylic acid is esterified via Fischer esterification using methanol and concentrated sulfuric acid under reflux (76°C, 3–4 h) to yield methyl thiophene-2-carboxylate. Subsequent treatment with hydrazine hydrate in methanol (12–15 h reflux) produces thiophene-2-carbohydrazide.
Cyclization to Triazole-Thiol
The hydrazide reacts with methyl isothiocyanate in methanol under basic conditions (10% NaOH) at 225°C for 3–6 h, followed by acidification with HCl to pH 4–5. This yields 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a precipitate.
Table 1: Optimization of Triazole-Thiol Synthesis
Synthesis of N-(2-Fluorophenyl)Acetamide Chloride
The acetamide moiety is prepared by reacting 2-fluoroaniline with chloroacetyl chloride.
Acylation Reaction
2-Fluoroaniline is treated with chloroacetyl chloride in toluene under reflux (6 h), with triethylamine (TEA) as an acid scavenger. The product, 2-chloro-N-(2-fluorophenyl)acetamide , is isolated via filtration and recrystallized from ethanol.
Table 2: Reaction Conditions for Acetamide Chloride
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Toluene | 88 | |
| Catalyst | TEA (2–4 drops) | 90 | |
| Temperature | Reflux (110°C) | 85 |
Coupling of Triazole-Thiol and Acetamide Chloride
The final step involves a nucleophilic substitution reaction between the triazole-thiolate and acetamide chloride.
Thioether Formation
Triazole-thiol (1 equiv) and acetamide chloride (1.1 equiv) are combined in dry acetone with K₂CO₃ (2 equiv) as a base. The mixture is stirred at room temperature for 5 h, followed by ice-water quenching and recrystallization from ethanol.
Mechanistic Insight :
The thiolate anion (generated in situ by deprotonation with K₂CO₃) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.
Table 3: Optimization of Coupling Reaction
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) confirm >98% purity.
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation : Using NaOH during cyclization ensures exclusive formation of the 1,2,4-triazole isomer.
-
Side Reactions in Alkylation : Anhydrous conditions and controlled stoichiometry prevent over-alkylation.
-
Purification Difficulties : Sequential recrystallization and column chromatography remove unreacted starting materials.
Industrial Scalability Considerations
-
Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction times for cyclization and coupling steps.
-
Catalyst Recycling : Anhydrous AlCl₃ (used in analogous reactions) can be recovered via filtration and reused.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the prop-2-en-1-yl group.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antifungal properties. Specifically, triazole derivatives are known for their efficacy against various fungal pathogens. The presence of the triazole ring enhances the compound's ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions the compound as a potential candidate for developing new antifungal agents.
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of multiple bioactive moieties. Research on similar acetamide derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, modifications in the acetamide structure have led to compounds that demonstrate cytotoxic effects against various cancer cell lines, indicating that this compound could be explored further for its anticancer applications.
Fungicide Development
The compound's antifungal properties extend into agricultural applications where it could serve as an effective fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Synergistic formulations combining this compound with other fungicides could enhance efficacy and reduce resistance development in fungal populations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Allyl vs.
- Heterocyclic C5 Substituents : Thiophen-2-yl (target) vs. pyridine/pyrazine derivatives (others) alter electronic properties; thiophene’s sulfur atom may enhance π-π stacking interactions, while pyridine/pyrazine improve solubility via hydrogen bonding .
- Halogenated Phenyl Groups : Fluorine at the ortho position (target) vs. chloro/trifluoromethyl groups (others) modulate electron-withdrawing effects and steric hindrance, impacting bioactivity .
Anti-Exudative and Anti-Inflammatory Activity
Compounds with 2-fluorophenyl and triazole-thioacetamide scaffolds exhibit anti-inflammatory effects. For example:
- Target Compound Analogs: Derivatives with 4-amino-5-(furan-2-yl)-triazole demonstrated 74% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Electron-Withdrawing Groups : Chloro or nitro substituents on the phenyl ring (e.g., 3-chloro-4-fluorophenyl in ) increased anti-inflammatory efficacy by 20–30% compared to unsubstituted analogs .
Antimicrobial Activity
- Pyridine-Containing Derivatives : N-Substituted aryl-2-{[4-(carbamoylmethyl)-5-pyridin-4-yl-triazol-3-yl]sulfanyl}acetamides showed MIC values of 6.25–12.5 µg/mL against E. coli and S. aureus .
- Thiophene vs. Pyridine : Thiophen-2-yl (target) may offer broader-spectrum activity due to increased membrane permeability, though direct comparisons are lacking .
Structure-Activity Relationships (SAR)
N4 Substituents : Bulky groups (allyl, ethyl) improve metabolic stability but may reduce solubility .
C5 Substituents : Aromatic heterocycles (thiophene, pyridine) enhance target affinity via π-stacking or hydrogen bonding .
Phenyl Substituents: Ortho-Fluoro (target): Balances lipophilicity and electronic effects. Para-Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Increase anti-inflammatory potency by modulating electron density .
Biological Activity
N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and triazole rings have shown potent activity against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 μg/mL |
| Compound B | Staphylococcus aureus | 10 μg/mL |
| Compound C | Bacillus subtilis | 20 μg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies indicate that related compounds induce apoptosis in cancer cell lines. For example, a study highlighted that certain derivatives exhibit IC50 values in the range of 25–50 μM against various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Apoptosis Induction
In a controlled study involving MCF cell lines, treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The findings suggest that compounds with similar structures can effectively target cancerous cells while sparing normal cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Compounds with triazole rings are known to inhibit Janus kinases (JAKs), which play critical roles in cell signaling pathways involved in immune response and cancer progression .
- Reactive Oxygen Species (ROS) Modulation : Some derivatives demonstrate antioxidant properties, potentially reducing oxidative stress in cells and contributing to their anticancer effects .
- Binding Interactions : Molecular docking studies suggest that the compound forms stable interactions with target proteins, enhancing its efficacy against microbial and cancerous cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high purity and yield?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and functional group coupling. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates under acidic or basic conditions .
- Sulfanyl Acetamide Coupling : Reaction of the triazole-thiol intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Propenyl Group Introduction : Alkylation of the triazole nitrogen using allyl bromide under controlled temperatures (40–60°C) .
- Purity Optimization : Use High Performance Liquid Chromatography (HPLC) to monitor reaction progress and isolate intermediates .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, thiophene, propenyl groups) and assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
- X-ray Crystallography : For unambiguous 3D structural determination, refine data using SHELXL (e.g., resolving disorder in propenyl or thiophenyl groups) .
Q. How does the presence of the thiophen-2-yl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The thiophene moiety enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Quantify via logP calculations (e.g., using HPLC retention times) .
- Stability : Assess oxidative stability of the thiophene ring under varying pH using UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., propenyl vs. methyl groups) and compare bioactivity profiles using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Dose-Dependency Studies : Perform dose-response curves to distinguish between therapeutic and cytotoxic thresholds .
- Metabolite Profiling : Use LC-MS to identify active or toxic metabolites that may explain discrepancies .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the triazole-sulfanyl scaffold and target binding pockets (e.g., cyclooxygenase or kinase domains) .
- Dynamics Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
- Electrostatic Potential Mapping : Analyze charge distribution of the fluorophenyl and thiophene groups to predict hydrogen bonding or π-π stacking interactions .
Q. What experimental designs are recommended for evaluating the propenyl group’s role in modulating biological activity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with propenyl replaced by cyclopropyl or methyl groups and compare IC₅₀ values in enzyme inhibition assays .
- Kinetic Studies : Measure binding kinetics (e.g., surface plasmon resonance) to determine if the propenyl group enhances target residence time .
- Proteolytic Stability Assays : Test susceptibility to metabolic degradation (e.g., liver microsome models) to evaluate the propenyl group’s impact on pharmacokinetics .
Data Analysis and Interpretation
Q. How should researchers address conflicting crystallographic data (e.g., disordered propenyl groups)?
- Methodological Answer :
- Refinement Protocols : Use SHELXL’s PART and SUMP commands to model disorder, applying anisotropic displacement parameters .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or Twinning Detection Module for merohedral twinning .
Q. What statistical approaches are suitable for analyzing structure-activity relationships in derivatives of this compound?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioassay data to identify dominant activity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
